molecular formula C8H4BrN3O2 B13673596 2-Bromo-5-nitroquinoxaline

2-Bromo-5-nitroquinoxaline

Cat. No.: B13673596
M. Wt: 254.04 g/mol
InChI Key: ZTNALSGFIRVQRZ-UHFFFAOYSA-N
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Description

2-Bromo-5-nitroquinoxaline is a halogenated nitroquinoxaline derivative with the molecular formula C₈H₄BrN₃O₂ and a molecular weight of 254.04 g/mol . The compound features a bromine atom at the 2-position and a nitro group at the 5-position on the quinoxaline ring. Quinoxalines are bicyclic heteroaromatic systems with two adjacent nitrogen atoms, making them versatile scaffolds in medicinal chemistry and materials science. The bromine atom enhances electrophilic substitution reactivity, while the nitro group contributes to electron-deficient aromatic systems, influencing both synthetic utility and biological interactions .

Properties

Molecular Formula

C8H4BrN3O2

Molecular Weight

254.04 g/mol

IUPAC Name

2-bromo-5-nitroquinoxaline

InChI

InChI=1S/C8H4BrN3O2/c9-7-4-10-8-5(11-7)2-1-3-6(8)12(13)14/h1-4H

InChI Key

ZTNALSGFIRVQRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitroquinoxaline typically involves the bromination of 5-nitroquinoxaline. One common method includes the reaction of 5-nitroquinoxaline with phosphorus (V) oxybromide under heating conditions . This reaction introduces the bromine atom at the 2-position of the quinoxaline ring.

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form quinoxaline N-oxides.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitroquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 2-bromo-5-nitroquinoxaline are influenced by its substitution pattern. Below is a comparison with structurally related quinoxaline and quinoline derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Br, 5-NO₂ C₈H₄BrN₃O₂ 254.04 Bromine at 2-position enhances substitution reactivity; nitro group stabilizes electron-deficient ring .
5-Bromo-2,3-dimethylquinoxaline 5-Br, 2,3-CH₃ C₁₀H₉BrN₂ 237.10 Methyl groups increase lipophilicity; bromine at 5-position alters electronic properties compared to 2-Br .
2-Bromo-6-chloro-5-nitroquinoline 2-Br, 6-Cl, 5-NO₂ C₉H₄BrClN₂O₂ 287.50 Quinoline backbone differs from quinoxaline; chloro substituent adds steric hindrance .
5-(Bromomethyl)quinoxaline 5-CH₂Br C₉H₇BrN₂ 223.07 Bromomethyl group enables alkylation reactions; lacks nitro group, reducing electron withdrawal .
6-Amino-5-bromoquinoxaline 5-Br, 6-NH₂ C₈H₆BrN₃ 224.06 Amino group introduces nucleophilic sites; bromine at 5-position affects regioselectivity .

Physicochemical Properties

Property This compound 5-Bromo-2,3-dimethylquinoxaline 6-Amino-5-bromoquinoxaline
Solubility Low in water; soluble in DMSO Moderate in organic solvents High in polar aprotic solvents
Melting Point Not reported ~150–155°C ~210–215°C
LogP ~2.5 (estimated) ~3.1 ~1.8

Key Research Findings

  • Synthetic Utility: this compound serves as a precursor for palladium-catalyzed cross-coupling reactions, yielding biaryl structures with applications in drug discovery .
  • Biological Studies: In vitro assays show IC₅₀ values of 8.2 µM against HeLa cells, outperforming 5-bromo-2,3-dimethylquinoxaline (IC₅₀: 15.6 µM) due to enhanced target engagement .
  • Stability Challenges: The nitro group increases susceptibility to reduction under physiological conditions, limiting in vivo applications compared to non-nitro derivatives like 5-(bromomethyl)quinoxaline .

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